Pirmenol

Ventricular tachycardia Electrophysiology Antiarrhythmic therapy

Pirmenol (CAS 68252-19-7) is a Class Ia antiarrhythmic agent with oral bioavailability that exhibits multi-channel blocking activity against cardiac sodium, potassium, and calcium channels. Its electrophysiological signature is defined by a unique voltage-dependent recovery from use-dependent sodium channel block, distinguishing it from other Class I antiarrhythmics.

Molecular Formula C22H30N2O
Molecular Weight 338.5 g/mol
CAS No. 68252-19-7
Cat. No. B1678456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirmenol
CAS68252-19-7
SynonymsCI 845
cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride
pirmenol
pirmenol hydrochloride
Molecular FormulaC22H30N2O
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C
InChIInChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22?
InChIKeyAPUDBKTWDCXQJA-QIDMFYOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pirmenol 68252-19-7: A Class Ia Antiarrhythmic Agent with Differentiated Electrophysiological Profile


Pirmenol (CAS 68252-19-7) is a Class Ia antiarrhythmic agent with oral bioavailability that exhibits multi-channel blocking activity against cardiac sodium, potassium, and calcium channels [1]. Its electrophysiological signature is defined by a unique voltage-dependent recovery from use-dependent sodium channel block, distinguishing it from other Class I antiarrhythmics [2]. The compound's clinical development focused on both atrial and ventricular arrhythmias, with demonstrated efficacy in terminating paroxysmal atrial fibrillation and suppressing ventricular premature complexes [3].

Pirmenol 68252-19-7: Critical Differentiation Prevents Interchange with Other Class Ia Agents


Class Ia antiarrhythmic agents—including quinidine, procainamide, and disopyramide—are not pharmacologically interchangeable due to substantial differences in ion channel selectivity, use-dependent kinetics, and safety profiles. Pirmenol demonstrates a distinct voltage-dependent recovery from sodium channel block that differs fundamentally from quinidine, mexiletine, and flecainide [1]. Unlike procainamide, which induces lupus-like syndrome in long-term use, pirmenol does not carry this autoimmune liability [2]. Furthermore, pirmenol's dual atrial and ventricular efficacy, combined with its minimal negative inotropic effect relative to disopyramide, creates a specific clinical niche [3]. Substitution without equivalent electrophysiological matching risks therapeutic failure or adverse events.

Pirmenol 68252-19-7 Quantitative Comparative Evidence: Superiority in Specific Arrhythmia Endpoints


Pirmenol vs. Procainamide in Ventricular Tachycardia Suppression: Comparable Efficacy with Potential Advantage

In a direct head-to-head comparison of 17 patients with symptomatic ventricular tachycardia, intravenous pirmenol produced electrophysiologic and electrocardiographic effects similar to procainamide. Both drugs suppressed VT induction in 4 patients, but an additional 2 patients became non-inducible on pirmenol despite remaining inducible on procainamide [1]. While the overall efficacy rates were comparable, this suggests potential advantage for pirmenol in select patients refractory to procainamide.

Ventricular tachycardia Electrophysiology Antiarrhythmic therapy

Pirmenol Demonstrates Distinct Voltage-Dependent Recovery Kinetics vs. All Other Class I Subtypes

At elevated extracellular potassium (8 mM, modeling ischemia), the recovery time constant from use-dependent block (UDB) of Vmax shortened for pirmenol (10 µM), contrasting with the prolongation observed for quinidine (20 µM) and mexiletine (30 µM) [1]. This behavior matches disopyramide and pentisomide, indicating a distinct unblocking pathway that may confer different efficacy under ischemic conditions.

Sodium channel blockade Use-dependent block Electrophysiology

Pirmenol vs. Placebo in Acute Atrial Fibrillation Conversion: Superior Efficacy with Rapid Onset

In a double-blind, placebo-controlled trial of 40 patients with recent-onset atrial fibrillation, intravenous pirmenol (50-100 mg) converted 60% (12/20) of patients to sinus rhythm within 2-16 minutes, compared to 15% (3/20) spontaneous conversion in the placebo group within 1 hour [1]. The rapid onset and high conversion rate demonstrate clear superiority over placebo.

Atrial fibrillation Cardioversion Antiarrhythmic efficacy

Pirmenol Exhibits Superior Efficacy and Safety Margin vs. Seven Reference Antiarrhythmics in Canine Arrhythmia Model

In conscious coronary artery-ligated dogs, pirmenol demonstrated greater efficacy, longer duration of action, and/or wider safety margin compared to ajmaline, aprindine, disopyramide, lidocaine, mexiletine, procainamide, and quinidine [1]. Mean conversion to 80% normal rhythm required 2.5 mg/kg pirmenol (plasma level 0.8 ± 0.1 µg/mL), while gross toxicity manifested only at 21.7 ± 2.4 mg/kg (6.2 ± 0.4 µg/mL), yielding a 7.75-fold safety margin.

Preclinical pharmacology Arrhythmia model Safety margin

Pirmenol Matches Procainamide's Electrophysiologic Effects Without Lupus Liability

Pirmenol produces electrophysiologic changes comparable to procainamide—prolonging PR interval, QRS duration, QTc, and effective refractory periods [1]—yet unlike procainamide, long-term pirmenol therapy is not associated with drug-induced lupus erythematosus [2]. This provides a safer alternative for chronic research applications.

Electrophysiology Safety profile Adverse effects

Pirmenol's IK.ACh Inhibition (IC50 0.1 µM) Differentiates It from Class Ia Agents Lacking Atrial-Specific Channel Blockade

Pirmenol inhibits the muscarinic acetylcholine receptor-operated potassium current (IK.ACh) with an IC50 of 0.1 µM [1]. This atrial-specific channel blockade is not shared by procainamide, quinidine, or disopyramide at comparable concentrations, potentially explaining pirmenol's unique atrial antifibrillatory activity.

Atrial fibrillation IK.ACh Muscarinic receptor

Pirmenol 68252-19-7 Optimal Research Applications Based on Comparative Evidence


Atrial Fibrillation Pharmacologic Cardioversion Studies

Pirmenol's demonstrated 60% acute conversion rate of recent-onset atrial fibrillation (vs. 15% placebo), combined with its potent IK.ACh inhibition (IC50 0.1 µM), makes it a compelling tool for investigating pharmacologic cardioversion mechanisms and atrial-specific antiarrhythmic strategies [1]. The compound's rapid onset (2-16 minutes) supports protocols requiring timely restoration of sinus rhythm in experimental models.

Ventricular Tachycardia Electropharmacologic Testing and Drug Comparison

Pirmenol's electrophysiologic effects closely mirror those of procainamide—prolonging QRS by 14±12%, HV interval by 22±28%, and effective refractory periods—yet without the confounding autoimmune liability. This positions pirmenol as an ideal comparator or control agent in studies evaluating Class Ia electrophysiology in ventricular arrhythmia models [1].

Ischemia-Associated Arrhythmia Research Leveraging Unique Sodium Channel Kinetics

Pirmenol's distinctive voltage-dependent recovery from use-dependent sodium channel block (shortened recovery time constant at elevated extracellular potassium) differentiates it from quinidine and mexiletine. This property may confer enhanced efficacy under ischemic conditions, making pirmenol particularly relevant for studies of arrhythmogenesis in myocardial ischemia models [1].

Preclinical Safety Margin and Combination Antiarrhythmic Therapy Studies

With a demonstrated therapeutic index of approximately 8.7 in canine arrhythmia models (toxic dose 21.7 mg/kg vs. effective dose 2.5 mg/kg) and documented safe combination with disopyramide, lidocaine, procainamide, propranolol, and quinidine, pirmenol serves as a reliable agent for safety pharmacology and drug-drug interaction investigations [1].

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